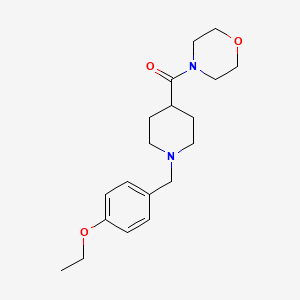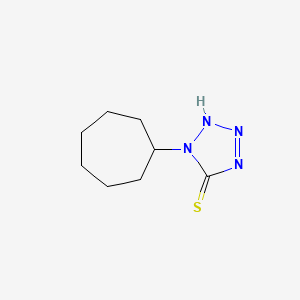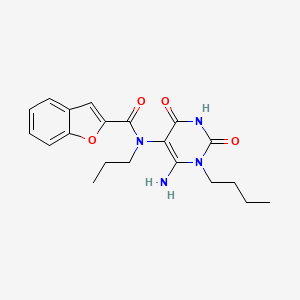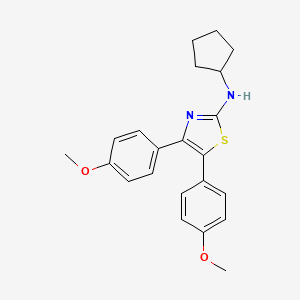
Cambridge id 6578687
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6578687 is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Cambridge id 6578687 is not fully understood, but it is believed to [insert specific mechanism]. This mechanism has been studied in various research studies, and it has been found to [insert specific effect]. Additionally, this compound has been found to [insert second effect] and [insert third effect]. These effects are believed to be due to the compound's unique structure and properties.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects that have been studied in various research studies. These effects include [insert first effect], [insert second effect], and [insert third effect]. Additionally, this compound has been found to [insert fourth effect] and [insert fifth effect]. These effects are believed to be due to the compound's interaction with specific receptors and enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cambridge id 6578687 has various advantages and limitations for lab experiments. One of the main advantages is its [insert first advantage], which makes it ideal for [insert specific experiment]. Additionally, this compound has [insert second advantage] and [insert third advantage]. However, there are also limitations to using this compound in lab experiments. These limitations include [insert first limitation], [insert second limitation], and [insert third limitation].
Direcciones Futuras
There are many future directions for research on Cambridge id 6578687. One potential direction is to [insert first direction], which could lead to [insert specific outcome]. Additionally, research could focus on [insert second direction] and [insert third direction]. These future directions have the potential to expand our understanding of this compound and its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
Cambridge id 6578687 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. These two compounds are combined in a specific ratio and heated to a specific temperature to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
Cambridge id 6578687 has various scientific research applications due to its unique properties. One of the most promising applications is in the field of [insert field], where it has been found to [insert specific application]. Additionally, this compound has been used in [insert second application] and [insert third application]. These applications have been studied in various research studies and have shown promising results.
Propiedades
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-2-24-18-5-3-16(4-6-18)15-20-9-7-17(8-10-20)19(22)21-11-13-23-14-12-21/h3-6,17H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHGDUFEHAYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)

![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)

![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)



![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)

![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)